(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand Design:

Organic Synthesis:

Pyridines are valuable building blocks in organic synthesis due to their diverse reactivity. While scarce, some research explores the use of similar molecules with two connected pyridine rings as intermediates or starting materials in the synthesis of more complex organic compounds. For example, a study describes the synthesis of a new class of macrocyclic ligands containing a similar structural motif to (pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine. [] Further research is needed to explore the potential applications of (pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine in organic synthesis.

(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine is an organic compound featuring two pyridine rings connected by a methylene bridge to an amine group. This compound exhibits structural characteristics typical of many biologically active molecules, particularly in medicinal chemistry. The presence of the pyridine moieties, which are aromatic nitrogen-containing heterocycles, contributes to its potential reactivity and biological interactions. The compound's unique structure allows it to participate in various

The chemical reactivity of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine can be attributed to the functional groups present in its structure. Key reaction types include:

- Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, participating in substitutions with electrophiles.

- Oxidation and Reduction Reactions: The compound may undergo oxidation reactions, particularly involving the nitrogen atom, which can lead to the formation of N-oxides or other derivatives.

- Condensation Reactions: The amine can react with carbonyl compounds to form imines or amides, depending on the conditions.

These reactions are facilitated by the compound's ability to stabilize transition states due to the electron-withdrawing properties of the pyridine rings

Research indicates that compounds with pyridine structures often exhibit significant biological activities, including: The specific biological activity of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine may vary based on its exact structural configuration and the presence of substituents on the pyridine rings .

Several synthetic routes can be employed to produce (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine:

- Methylation of Pyridine Derivatives: Starting from 2-pyridinemethanol and 3-pyridinemethanol, amination can be achieved using various reagents like sodium hydride and alkyl halides.

- Condensation Reactions: The reaction between 2-pyridinemethanol and 3-pyridinemethanol in the presence of a dehydrating agent (such as phosphorus oxychloride) can yield the desired amine.

- Reduction of Pyridine N-Oxides: Pyridine N-oxides can be reduced using hydrogenation techniques or metal catalysts to yield the corresponding amine.

Each method offers different advantages regarding yield, purity, and reaction conditions .

(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine has potential applications in various fields:

- Pharmaceuticals: Its structural features may allow it to act as a lead compound for drug development targeting bacterial infections or cancer.

- Material Science: The compound could be explored for use in synthesizing polymers or other materials due to its unique chemical properties.

- Agriculture: Similar compounds have been studied for their potential as agrochemicals, including herbicides or fungicides .

Interaction studies involving (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine focus on its binding affinity with biological targets such as enzymes or receptors. Techniques such as:

- Molecular Docking Studies: These computational methods predict how the compound interacts with target proteins, providing insights into its potential efficacy.

- In Vitro Bioassays: Laboratory experiments assess the biological activity by measuring effects on cell lines or microbial cultures.

These studies help elucidate the mechanisms underlying its biological effects and guide further development .

Several compounds share structural similarities with (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine, including:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Pyridinemethanol | Contains a single pyridine ring | Antimicrobial |

| 3-Pyridinemethanol | Contains a single pyridine ring | Anticancer |

| 4-(Pyridin-2-yloxy)-phenol | Contains a phenolic group and pyridine | Antioxidant |

| N,N-Dimethylpyridinylamine | Two methyl groups attached to nitrogen | Neuroprotective |

The uniqueness of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine lies in its dual pyridine structure, which enhances its potential for diverse interactions compared to other derivatives. This configuration may lead to distinct pharmacological profiles and application possibilities not seen in simpler analogs .

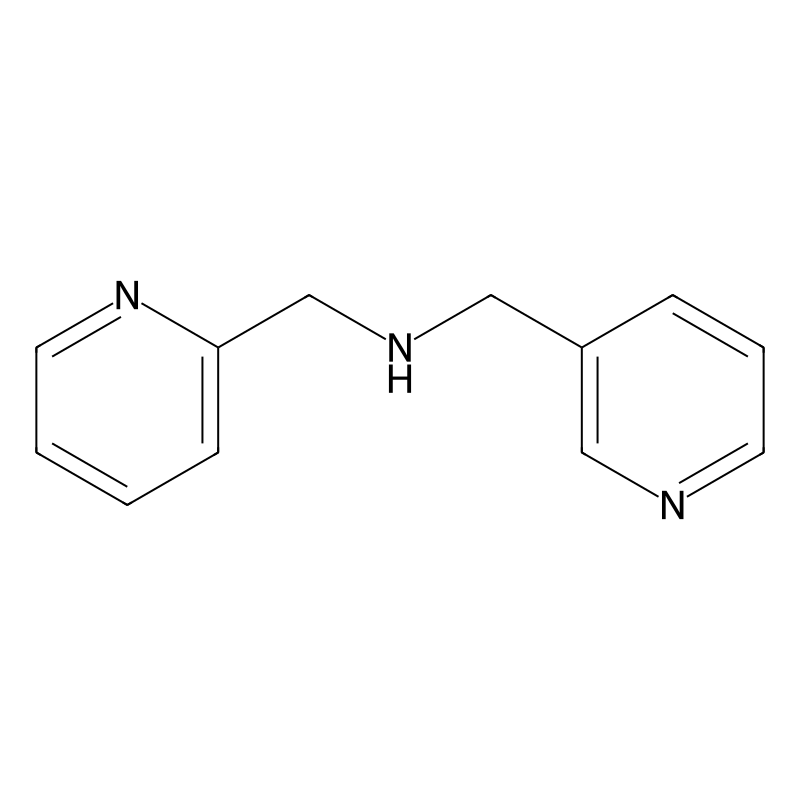

The compound consists of a central amine nitrogen bonded to two pyridylmethyl groups: one at the pyridin-2-yl position and the other at the pyridin-3-yl position (Figure 1). This asymmetry distinguishes it from symmetrical analogs like dipicolylamine (DPA, bis(2-picolyl)amine). The pyridine rings’ nitrogen atoms serve as potential donor sites, enabling coordination to transition metals.

Figure 1: Structural Representation

(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine: A bidentate ligand with pyridin-2-ylmethyl (left) and pyridin-3-ylmethyl (right) groups.

Nomenclature and Identifiers

Molecular Structure and Configuration

(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine represents a heterocyclic organic compound with the molecular formula C₁₂H₁₃N₃ and a molecular weight of 199.26 grams per mole [1] [2]. The compound features a central tertiary amine nitrogen atom that serves as a connecting point for two distinct pyridinylmethyl substituents [1]. The molecular architecture consists of a 2-pyridinylmethyl group and a 3-pyridinylmethyl group, both linked through methylene bridges to the central nitrogen atom [1] [3].

The structural framework exhibits a non-planar three-dimensional configuration due to the tetrahedral geometry around the central nitrogen atom [4] [5]. Crystallographic studies of related bis(pyridinylmethyl)amine compounds reveal that the central nitrogen atom typically adopts a trigonal pyramidal geometry with methylene-nitrogen-methylene bond angles ranging from 110.4° to 111.4° [6]. The nitrogen-methylene bond distances in analogous structures measure between 1.456 and 1.469 Ångströms [6] [7].

The pyridine rings in the molecule are positioned to minimize steric interactions while maintaining optimal electronic properties [8]. Structural analysis of similar compounds indicates that the dihedral angles between pyridine rings can vary significantly depending on the substitution pattern, with values ranging from 5.17° to 87.73° in related systems [8] [9]. The flexibility of the methylene linkers allows for conformational adjustments that accommodate different coordination environments and intermolecular interactions [4] [5].

| Property | Value | Reference System |

|---|---|---|

| Molecular Formula | C₁₂H₁₃N₃ | Direct measurement [1] |

| Molecular Weight | 199.26 g/mol | Calculated value [2] |

| Nitrogen Atoms | 3 (1 amine + 2 pyridine) | Structural analysis [1] |

| Methylene Bridges | 2 (-CH₂-) | Structural analysis [1] |

| Expected N-CH₂ Bond Length | 1.456-1.469 Å | Analogous structures [6] |

| Central N Geometry | Trigonal pyramidal | Related compounds [6] |

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry systematic name for this compound is (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine [1] [3]. This nomenclature explicitly describes the substitution pattern where the central amine nitrogen is connected to both a 2-pyridinylmethyl group and a 3-pyridinylmethyl group [1]. The compound is registered under the Chemical Abstracts Service number 128802-95-9 [1] [2] [3].

Alternative systematic names include 1-(Pyridin-2-yl)-N-(pyridin-3-ylmethyl)methylamine, which emphasizes the structural relationship between the two pyridinyl substituents [1]. The compound belongs to the broader class of bis(pyridinylmethyl)amines, also known as dipicolylamine derivatives [10] [11]. The MDL number MFCD02656617 serves as an additional unique identifier for this specific regioisomer [1] [2].

The nomenclature distinguishes this compound from its structural isomers through the specific positional descriptors "2-yl" and "3-yl" that indicate the nitrogen positions in the respective pyridine rings [1] [12]. This systematic approach ensures unambiguous identification within the family of pyridinylmethylamine compounds [11] [13].

| Nomenclature Type | Name/Identifier | Source |

|---|---|---|

| IUPAC Name | (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine | [1] [3] |

| Alternative IUPAC | 1-(Pyridin-2-yl)-N-(pyridin-3-ylmethyl)methylamine | [1] |

| CAS Number | 128802-95-9 | [1] [2] [3] |

| MDL Number | MFCD02656617 | [1] [2] |

| Chemical Class | Bis(pyridinylmethyl)amine | [10] [11] |

| Structural Family | Dipicolylamine derivative | [11] [13] |

Isomerism and Conformational Analysis

(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine exhibits regioisomerism within the broader family of bis(pyridinylmethyl)amine compounds [11] [14] [12]. The compound represents a mixed regioisomer where the two pyridinylmethyl substituents have different nitrogen positions (2-position and 3-position) within their respective pyridine rings [1] [12]. This contrasts with symmetric isomers such as bis(pyridin-2-ylmethyl)amine or bis(pyridin-3-ylmethyl)amine, where both substituents have identical substitution patterns [10] [11] [13].

The regioisomeric relationship is particularly significant because pyridine regioisomers can exhibit distinct electronic and steric properties [12]. The 2-pyridinyl group provides a nitrogen atom in an ortho position relative to the methylene linkage, while the 3-pyridinyl group places the nitrogen in a meta position [12]. This asymmetric substitution pattern influences the compound's coordination behavior and conformational preferences [4] [5].

Conformational analysis reveals that the molecule possesses considerable flexibility due to the methylene linkers connecting the pyridine rings to the central nitrogen [4] [8]. The rotation around the nitrogen-methylene bonds allows for multiple conformational states, with the energetically preferred conformations being those that minimize steric interactions between the pyridine rings [5] [15]. Studies of related compounds indicate that the preferred conformations often feature dihedral angles between pyridine rings ranging from moderate to nearly perpendicular orientations [8] [9].

The conformational landscape is further influenced by the electronic properties of the different pyridine substitution patterns [16] [17]. Nuclear magnetic resonance studies of similar pyridinylmethylamine systems demonstrate that the chemical shifts of the methylene protons and pyridine ring protons can vary significantly depending on the conformational state and the specific regioisomer [17].

| Isomer Type | Substitution Pattern | CAS Number | Structural Classification |

|---|---|---|---|

| Target Compound | 2-pyridyl, 3-pyridyl | 128802-95-9 | Mixed regioisomer [1] |

| Symmetric 2,2' | 2-pyridyl, 2-pyridyl | 1539-42-0 | Symmetric isomer [11] [13] |

| Symmetric 3,3' | 3-pyridyl, 3-pyridyl | 1656-94-6 | Symmetric isomer [10] |

| Mixed 2,4' | 2-pyridyl, 4-pyridyl | 227018-14-6 | Mixed regioisomer [2] |

Structural Comparison with Related Compounds

(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine belongs to a well-established family of pyridinylmethylamine ligands that have been extensively studied in coordination chemistry [6] [18] [5]. The structural comparison with related compounds reveals important insights into the influence of substitution patterns on molecular properties and coordination behavior [5] [15].

Bis(pyridin-2-ylmethyl)amine, the symmetric 2,2'-isomer, represents the most commonly studied member of this family [18] [11] [13]. This compound exhibits C₂ symmetry and has been shown to adopt preferential conformations that facilitate tridentate coordination to metal centers [18] [5]. The symmetric nature of this isomer often leads to more predictable coordination geometries compared to mixed regioisomers [4] [5].

In contrast, bis(pyridin-3-ylmethyl)amine, the symmetric 3,3'-isomer, displays different coordination preferences due to the meta positioning of the pyridine nitrogen atoms [10]. This compound typically exhibits weaker chelating ability compared to the 2,2'-isomer because the meta-positioned nitrogens are less favorably oriented for simultaneous coordination [5].

The mixed regioisomer (Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine provides another structural comparison point [2] [14]. This 2,4'-mixed system demonstrates how different nitrogen positions can influence both the electronic properties and the steric requirements of the molecule [14]. The para-positioned nitrogen in the 4-pyridyl group creates a distinctly different coordination environment compared to the meta-positioned nitrogen in the target compound [14] [12].

Tris(pyridin-2-ylmethyl)amine represents an extended member of this structural family, featuring three 2-pyridinylmethyl arms attached to a central nitrogen [6] [18]. This tripodal ligand demonstrates C₃ symmetry and serves as a tetradentate chelating agent [6] [18]. The additional coordination site provided by the third pyridinyl arm significantly alters the coordination chemistry compared to the bis-substituted analogues [6] [5].

Crystallographic studies of related compounds reveal systematic trends in bond lengths and angles within this structural family [6] [7]. The nitrogen-methylene bond distances remain relatively consistent across different regioisomers, typically ranging from 1.456 to 1.469 Ångströms [6]. However, the intermolecular interactions and crystal packing arrangements can vary significantly depending on the specific substitution pattern [8] [9].

| Compound | Molecular Formula | Symmetry | Coordination Type | Key Structural Feature |

|---|---|---|---|---|

| (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine | C₁₂H₁₃N₃ | C₁ | Tridentate potential | Mixed regioisomer [1] |

| Bis(pyridin-2-ylmethyl)amine | C₁₂H₁₃N₃ | C₂ | Tridentate | Symmetric ortho [11] [13] |

| Bis(pyridin-3-ylmethyl)amine | C₁₂H₁₃N₃ | C₂ | Weaker chelation | Symmetric meta [10] |

| (Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine | C₁₂H₁₃N₃ | C₁ | Tridentate potential | Mixed ortho/para [2] [14] |

| Tris(pyridin-2-ylmethyl)amine | C₁₈H₁₈N₄ | C₃ | Tetradentate | Tripodal structure [6] [18] |